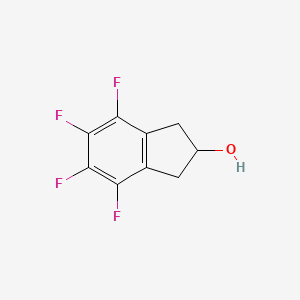
1,2-Bis(dichloroboryl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(dichloroboryl)benzene is an organoboron compound characterized by the presence of two dichloroboryl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Bis(dichloroboryl)benzene can be synthesized through several methods. One common approach involves the hydrolysis of this compound . Another method includes a Br/Li exchange reaction of 2-(2-bromophenyl)butyl [1,3,6,2]dioxazaborocan, followed by quenching the aryllithium intermediate with trimethyl borate .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves controlled laboratory conditions to ensure the purity and stability of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis(dichloroboryl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can yield borohydrides.
Substitution: The dichloroboryl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrides, fluorides, and chlorides. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and specific temperature controls to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include boronic acids, borate esters, and borohydrides, depending on the specific reaction pathway and conditions employed .
Applications De Recherche Scientifique
1,2-Bis(dichloroboryl)benzene has several scientific research applications:
Biology: The compound’s unique properties make it a valuable tool in studying boron-related biochemical processes.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 1,2-bis(dichloroboryl)benzene involves its ability to form bifurcated triel bonds with hydride and halide anions. These interactions influence the geometry of the compound, leading to various configurations such as trigonal and tetrahedral structures . The molecular targets and pathways involved in its action are primarily related to its Lewis acid properties and the formation of stable complexes with electron-rich sites .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,8-Bis(dichloroboryl)naphthalene: Similar in structure but with a naphthalene core instead of a benzene ring.
1,2-Bis(dichloromethyl)benzene: Contains dichloromethyl groups instead of dichloroboryl groups.
Uniqueness
1,2-Bis(dichloroboryl)benzene is unique due to its ability to form bifurcated triel bonds and its versatile reactivity with various anions. This makes it a valuable compound for studying triel bonding interactions and for applications in synthetic chemistry .
Propriétés
Numéro CAS |
107134-81-6 |
|---|---|
Formule moléculaire |
C6H4B2Cl4 |
Poids moléculaire |
239.5 g/mol |
Nom IUPAC |
dichloro-(2-dichloroboranylphenyl)borane |
InChI |
InChI=1S/C6H4B2Cl4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H |
Clé InChI |
LPNVMMAZYMHBGH-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=CC=C1B(Cl)Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Hydroxybicyclo[4.2.0]oct-3-en-2-one](/img/structure/B14340603.png)

![[(1-Ethoxyethenyl)oxy]benzene](/img/structure/B14340618.png)


![12-(4-methylpiperazin-1-yl)-6H-indolo[2,1-c][1,4]benzodiazepine](/img/structure/B14340636.png)







![5-(Propan-2-yl)-6-[(propan-2-yl)oxy]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14340674.png)
